Enasidenib

Content Navigation

CAS Number

Product Name

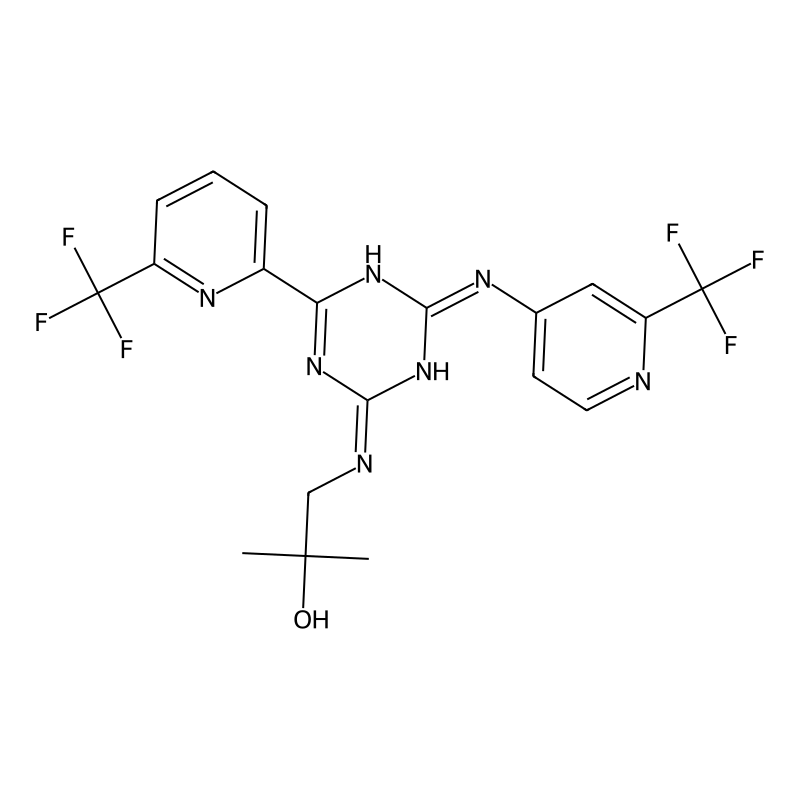

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Isocitrate Dehydrogenase 2 (IDH2) Mutation

Enasidenib is a first-in-class, orally bioavailable small molecule inhibitor that specifically targets isocitrate dehydrogenase 2 (IDH2) mutations. Mutations in the IDH2 gene are found in approximately 15-20% of patients with acute myeloid leukemia (AML) []. These mutations lead to the production of a tumorigenic metabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation and promotes cancer cell growth [].

Enasidenib works by binding to the mutated IDH2 enzyme, preventing it from producing 2-HG. This, in turn, helps restore normal cellular function and differentiation, potentially leading to the death of cancer cells.

Treatment of IDH2-Mutant Acute Myeloid Leukemia (AML)

Enasidenib is approved by the US Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory (R/R) AML harboring an IDH2 mutation who are ineligible for hematopoietic stem cell transplantation (HSCT). Several clinical trials have demonstrated the efficacy of enasidenib in this setting, with studies showing complete remission (CR) rates ranging from 19-42% and a median duration of response of 5-9 months [].

Ongoing Research and Development

Research on enasidenib is ongoing, with several clinical trials investigating its potential applications in various settings:

- Combination therapy: Studies are evaluating the safety and efficacy of enasidenib in combination with other chemotherapy agents or targeted therapies for newly diagnosed and relapsed/refractory AML [].

- Earlier treatment phases: Research is exploring the use of enasidenib in earlier treatment phases, such as in patients with newly diagnosed AML who are considered ineligible for intensive chemotherapy [].

- Other cancer types: Preliminary studies are investigating the potential application of enasidenib in other types of cancers, such as cholangiocarcinoma and glioblastoma, harboring IDH mutations [, ].

Enasidenib is a small molecule drug that serves as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). It was developed primarily for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring specific mutations in the IDH2 gene, which occurs in approximately 12-20% of AML cases. The drug acts by inhibiting the neomorphic activity of mutant IDH2 enzymes, which convert α-ketoglutarate into 2-hydroxyglutarate, leading to hypermethylation of DNA and histones, and consequently blocking cellular differentiation .

Enasidenib acts as a selective inhibitor of mutant IDH2 enzymes. In AML with IDH2 mutations, the mutant enzyme produces the oncometabolite 2-HG, which disrupts normal cellular differentiation and promotes leukemogenesis []. Enasidenib binds competitively to the mutant IDH2 active site, preventing the mutant enzyme from generating 2-HG and restoring normal cellular differentiation in AML blasts [].

Enasidenib primarily targets the mutant forms of IDH2, specifically the R140Q, R172S, and R172K variants. Inhibition of these mutants leads to a significant reduction in the levels of 2-hydroxyglutarate, restoring normal cellular differentiation processes. The chemical structure of enasidenib allows it to bind to the allosteric site of the IDH2 enzyme, stabilizing its conformation and preventing the conversion of α-ketoglutarate to 2-hydroxyglutarate .

Enasidenib exhibits potent biological activity by promoting differentiation in leukemic cells without inducing apoptosis. This differentiating effect is akin to that of all-trans retinoic acid, which is used in treating acute promyelocytic leukemia. Clinical studies have demonstrated that enasidenib can reduce serum levels of 2-hydroxyglutarate by over 90%, decrease abnormal histone methylation, and restore myeloid differentiation in patients with IDH2 mutations .

The synthesis of enasidenib involves several steps that include:

- Formation of Triazine Core: The triazine core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: Various functional groups are introduced via nucleophilic substitutions and coupling reactions.

- Final Modifications: The final product is obtained through purification processes such as crystallization or chromatography.

The detailed synthetic pathway has not been explicitly outlined in available literature but typically involves standard organic synthesis techniques used for complex small molecules .

Enasidenib has been shown to interact with various cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), influencing its metabolism. It inhibits several transporters such as P-glycoprotein and BCRP, while also inducing CYP2B6 and CYP3A4. These interactions can affect the pharmacokinetics of co-administered drugs, necessitating careful consideration during combination therapies .

Enasidenib belongs to a class of drugs that target mutant forms of isocitrate dehydrogenase enzymes. Here are some similar compounds:

| Compound Name | Target Enzyme | Indication | Unique Features |

|---|---|---|---|

| Ivosidenib | Isocitrate Dehydrogenase 1 (IDH1) | Acute Myeloid Leukemia | First-in-class inhibitor for IDH1; oral administration |

| All-trans Retinoic Acid | Retinoic Acid Receptor | Acute Promyelocytic Leukemia | Induces differentiation; non-selective |

| Olutasidenib | Isocitrate Dehydrogenase 1 (IDH1) | Acute Myeloid Leukemia | Selective inhibitor; similar mechanism to enasidenib |

Uniqueness of Enasidenib: Enasidenib specifically targets mutant forms of IDH2 with a unique mechanism that promotes differentiation rather than apoptosis, distinguishing it from traditional cytotoxic therapies and other agents targeting different isoforms .

Key Synthetic Routes for Enasidenib Production

Multi-step Organic Synthesis Strategies

The synthesis of enasidenib employs sophisticated multi-step organic synthesis approaches that center around the construction of its characteristic 1,3,5-triazine core structure [19]. The primary synthetic route begins with the formation of the triazine scaffold through condensation reactions involving carbamylurea and methyl 6-(trifluoromethyl)picolinate [19]. This initial condensation reaction establishes the fundamental heterocyclic framework that serves as the molecular backbone for subsequent functionalization steps.

The multi-step synthesis strategy involves sequential nucleophilic aromatic substitution reactions that systematically introduce the required substituents onto the triazine ring [19]. Following the formation of the dichlorotriazine intermediate through chlorination using phosphorus oxychloride, the synthesis proceeds through regioselective displacement reactions [19]. The first nucleophilic aromatic substitution involves the displacement of one chlorine atom by 4-amino-2-trifluoromethylpyridine, yielding the monochlorotriazine intermediate [19]. The second nucleophilic aromatic substitution completes the synthesis by displacing the remaining chlorine with 1-amino-2-methyl-2-propanol, resulting in the final enasidenib structure [19].

Advanced synthetic methodologies have been developed to optimize reaction conditions and improve overall yields [2]. These approaches incorporate modified reaction conditions, alternative reagent systems, and improved purification techniques to enhance the scalability of enasidenib production [2]. The synthetic routes demonstrate careful consideration of regioselectivity, particularly in controlling the sequential substitution patterns on the triazine ring system [2].

Catalytic Mechanisms in Triazine Core Formation

The formation of the triazine core in enasidenib synthesis relies on specific catalytic mechanisms that facilitate the cyclization and condensation processes [17]. The triazine ring system is typically constructed through trimerization reactions of nitrile-containing precursors or through condensation reactions involving carbamyl derivatives [17]. These catalytic processes require precise control of reaction parameters including temperature, solvent selection, and catalyst loading to achieve optimal yields and selectivity [17].

The catalytic mechanisms involved in triazine formation often employ Lewis acid catalysts or basic conditions to promote the desired cyclization reactions [20]. The condensation of carbamylurea with aromatic esters represents a key catalytic transformation in enasidenib synthesis, where the catalyst facilitates the formation of the six-membered heterocyclic ring through nucleophilic attack and subsequent cyclization [20]. The reaction mechanism involves the activation of the carbonyl groups and the promotion of nucleophilic substitution processes that lead to ring closure [20].

Modern synthetic approaches have explored the use of microwave-assisted reactions and alternative catalytic systems to improve the efficiency of triazine core formation [20]. These advanced catalytic methods demonstrate enhanced reaction rates and improved selectivity compared to traditional thermal methods [20]. The optimization of catalytic conditions has resulted in more environmentally friendly processes with reduced reaction times and higher atom economy [20].

Physicochemical Properties

Solubility Profile and Partition Coefficients

Enasidenib exhibits distinct solubility characteristics that are critical for its pharmaceutical applications and formulation development [7] [11]. The compound demonstrates limited aqueous solubility, with solubility in water being significantly restricted due to its lipophilic nature [11]. However, enasidenib shows good solubility in organic solvents, particularly in dimethyl sulfoxide, where it achieves a concentration of approximately 10 millimolar [7]. This solubility profile reflects the compound's predominantly hydrophobic character, which is attributed to the presence of multiple aromatic rings and trifluoromethyl groups in its molecular structure [7].

The partition coefficient data for enasidenib indicates its preference for lipophilic environments over aqueous media [11]. While specific octanol-water partition coefficient values were not definitively determined in available studies, the compound's high plasma protein binding of 98.5% suggests significant lipophilicity [1]. The partition behavior is influenced by the molecular structure, particularly the trifluoromethylpyridine moieties and the triazine core, which contribute to the compound's hydrophobic properties [11].

| Solvent System | Solubility/Property | Value |

|---|---|---|

| Dimethyl sulfoxide | Solubility | ~10 mM [7] |

| Water | Solubility | Limited [11] |

| Plasma protein binding | Binding percentage | 98.5% [1] |

| Octanol-water | Partition coefficient | Not determined [11] |

The solubility profile significantly impacts the bioavailability and pharmacokinetic properties of enasidenib [8]. The absolute bioavailability after oral administration is approximately 57%, which reflects the balance between the compound's solubility limitations and its ability to cross biological membranes [6]. The median time to maximum concentration is 4 hours following oral administration, indicating relatively rapid absorption despite solubility constraints [6].

Thermal Stability and Degradation Kinetics

Enasidenib demonstrates specific thermal stability characteristics that are essential for its storage, handling, and formulation stability [11] [25]. The compound exhibits stability under normal storage conditions when protected from strong oxidizing agents and extreme temperatures [11]. Thermal decomposition studies indicate that enasidenib maintains structural integrity under typical pharmaceutical storage conditions, with no decomposition occurring when stored according to specifications [11].

Comprehensive forced degradation studies have revealed that enasidenib undergoes significant degradation under various stress conditions [25]. The compound exhibits particular sensitivity to acidic, basic, photolytic, and oxidative conditions in solution state [25]. Under acidic conditions, enasidenib forms multiple degradation products including DP-I, DP-III, and DP-IV, while basic conditions primarily yield DP-I and DP-III [25]. Oxidative stress conditions result in the formation of DP-II, DP-V, DP-VI, and DP-VII, while photolytic conditions generate DP-VII, DP-VIII, and DP-IX [25].

| Stress Condition | Primary Degradation Products | Degradation Mechanism |

|---|---|---|

| Acidic | DP-I, DP-III, DP-IV | Hydrolytic cleavage [25] |

| Basic | DP-I, DP-III | Nucleophilic attack [25] |

| Oxidative | DP-II, DP-V, DP-VI, DP-VII | Oxidation reactions [25] |

| Photolytic | DP-VII, DP-VIII, DP-IX | Photo-induced decomposition [25] |

The degradation kinetics of enasidenib follow established patterns for pharmaceutical compounds under stress conditions [25]. The formation of degradation products occurs through various mechanisms including hydrolytic cleavage, oxidative transformation, and photochemical reactions [25]. The identification and characterization of these degradation products have been accomplished using liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry, providing detailed structural information about the degradation pathways [25].

The thermal stability profile indicates that enasidenib can be safely stored under controlled conditions without significant degradation [11]. However, exposure to elevated temperatures in combination with other stress factors may accelerate degradation processes [25]. The comprehensive understanding of degradation kinetics is essential for establishing appropriate storage conditions and shelf-life determinations for pharmaceutical formulations containing enasidenib [25].

Structure-Activity Relationship Studies

Role of Trifluoromethylpyridine Moieties

The trifluoromethylpyridine moieties in enasidenib play crucial roles in determining the compound's biological activity and binding affinity to the target isocitrate dehydrogenase 2 enzyme [12] [19]. These structural components contribute significantly to the compound's potency and selectivity through specific molecular interactions within the enzyme's binding site [12]. The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability while providing favorable electronic properties for target engagement [19].

Detailed structure-activity relationship studies have demonstrated that the trifluoromethylpyridine moieties participate in critical binding interactions with the allosteric site of mutant isocitrate dehydrogenase 2 [12]. Molecular docking analyses reveal that these groups form hydrogen bonds and hydrophobic interactions with key amino acid residues, including Gln316 and Asp312 [12]. The trifluoromethyl substituents contribute to the overall binding affinity through favorable van der Waals interactions and electronic complementarity with the protein binding pocket [12].

Computational studies have elucidated the specific contributions of each trifluoromethylpyridine moiety to the overall binding energy [9]. The binding of enasidenib involves multiple hydrogen bonds formed by the trifluoromethyl groups, with specific interactions observed between the trifluoromethyl moiety and Asp312 [12]. These interactions are essential for maintaining the compound's inhibitory potency against mutant isocitrate dehydrogenase 2 variants, particularly R140Q, R172S, and R172K [12].

| Trifluoromethylpyridine Feature | Binding Interaction | Target Residue |

|---|---|---|

| 6-Trifluoromethylpyridin-2-yl | Hydrogen bonding | Gln316 [12] |

| 2-Trifluoromethylpyridin-4-yl | Hydrophobic interaction | Val294, Val297 [12] |

| Trifluoromethyl groups | van der Waals forces | Asp312 [12] |

Structure-activity studies have shown that modifications to the trifluoromethylpyridine moieties significantly impact biological activity [12]. Replacement or alteration of these groups typically results in reduced potency, highlighting their essential role in maintaining optimal target engagement [12]. The electronic properties conferred by the trifluoromethyl substituents are particularly important for achieving the desired pharmacological profile [19].

Triazine Ring Modifications and Bioactivity

The 1,3,5-triazine core of enasidenib serves as the central scaffold that connects the various functional groups and plays a fundamental role in determining biological activity [12] [14]. Structure-activity relationship studies have extensively investigated the impact of modifications to the triazine ring system on inhibitory potency and selectivity [12]. The triazine core provides the appropriate spatial arrangement of substituents necessary for optimal binding to the target enzyme [12].

Research on triazine derivatives has revealed that the substitution pattern and electronic properties of the central ring significantly influence biological activity [14]. Studies comparing various triazine-based compounds have demonstrated that the specific arrangement of substituents on the 1,3,5-triazine core is critical for maintaining inhibitory activity against mutant isocitrate dehydrogenase 2 [14]. The symmetric nature of the triazine ring allows for the accommodation of multiple substituents while maintaining favorable binding interactions [14].

Molecular modeling studies have shown that the triazine ring participates directly in binding interactions through hydrogen bonding with Gln316 and other active site residues [12]. The nitrogen atoms of the triazine ring serve as hydrogen bond acceptors, forming stable interactions that contribute to the overall binding affinity [12]. These interactions are complemented by the hydrophobic contacts formed by the attached substituents [12].

| Triazine Modification | Impact on Activity | Key Interaction Change |

|---|---|---|

| Core nitrogen substitution | Reduced potency | Loss of hydrogen bonding [12] |

| Ring expansion | Decreased activity | Altered spatial arrangement [14] |

| Electronic substitution | Variable effects | Modified electron density [14] |

Novel triazine derivatives designed using enasidenib as a lead compound have provided insights into the structure-activity relationships of this scaffold [12]. Series of compounds with modified triazine cores have been synthesized and evaluated, revealing the importance of maintaining the 1,3,5-substitution pattern for optimal activity [12]. Compounds incorporating morpholine and piperidine substituents as bioisosteres of the hydroxyalkyl amine have shown promising activities, with some derivatives exhibiting enhanced potency compared to the parent compound [12].

Target Identification: Isocitrate Dehydrogenase 2 (IDH2) Mutants

Enasidenib is a first-in-class, orally bioavailable small molecule inhibitor specifically designed to target mutant isocitrate dehydrogenase 2 (IDH2) enzymes [1] [2]. The compound demonstrates exquisite selectivity for mutant IDH2 proteins over wild-type IDH2, with approximately 40-fold higher potency for mutant variants [1] [2]. Enasidenib specifically targets the IDH2-R140Q, IDH2-R172S, and IDH2-R172K mutant variants, which occur at highly conserved arginine residues within the enzyme's active site [1] [3].

Mutant IDH2 enzymes acquire neomorphic enzymatic activity, converting alpha-ketoglutarate (α-KG) and reduced nicotinamide adenine dinucleotide phosphate (NADPH) to produce the oncometabolite (R)-2-hydroxyglutarate (2-HG) instead of the normal forward reaction products [1] [4]. This aberrant metabolite accumulates to concentrations of 1-30 mM in IDH2-mutant cells, creating pathological conditions that drive leukemogenesis through epigenetic dysregulation [5] [6].

Allosteric Inhibition Kinetics

Enasidenib functions through an allosteric inhibition mechanism, binding to the dimer interface of the IDH2 homodimer rather than competing directly with substrate binding sites [7] [8]. The compound exhibits slow tight-binding kinetics to the allosteric site of mutant IDH2 enzymes, preventing the conformational structural changes required for catalytic activity [2] [9]. This allosteric binding effectively locks the enzyme in an inactive conformation, blocking the conversion of α-KG to 2-HG with high potency [2] [10].

Molecular dynamics simulations have revealed that enasidenib binding induces conformational changes that destabilize NADPH interactions with the enzyme, thereby undermining the catalytic activity of the NADPH-dependent neomorphic reaction [10] [11]. The inhibitor prevents the transition of IDH2 mutant homodimers to the closed conformation required for catalysis, resulting in decreased binding free energy of cofactors and substrates [10].

The allosteric mechanism confers remarkable selectivity, as enasidenib can lock one monomer of wild-type IDH2 in an inactive open conformation while leaving the other in a half-closed conformation, explaining the compound's selectivity profile [10]. Time-dependent inhibition studies demonstrate progressive reduction in 2-HG production, with half-maximal inhibitory concentrations achieved over 16-hour incubation periods [2].

Differential Effects on R140Q vs. R172K Mutant Isoforms

Enasidenib exhibits markedly different potencies against IDH2-R140Q and IDH2-R172K mutant isoforms, with consistently higher activity against R140Q variants across multiple experimental systems. In standard enzyme inhibition assays, enasidenib demonstrates an IC50 of 100 nM against IDH2-R140Q compared to 400 nM against IDH2-R172K, representing a 4-fold difference in potency [12] [13]. This differential potency becomes more pronounced in cellular systems, where the compound shows 49-fold higher activity against R140Q compared to R172K in TF-1 erythroleukemia cells (IC50 = 0.02 μM vs. 0.98 μM) [12] [13].

The most dramatic differences are observed in glioblastoma cell lines, where enasidenib exhibits 159-fold higher potency against IDH2-R140Q compared to IDH2-R172K (IC50 = 0.01 μM vs. 1.59 μM) [12] [13]. These cellular data suggest that the differential effects extend beyond simple enzyme inhibition to encompass broader cellular consequences of 2-HG modulation.

Interestingly, when examining heterodimeric enzyme complexes, enasidenib shows the highest potency against IDH2-R172K/wild-type heterodimers (IC50 = 0.01 μM) compared to IDH2-R140Q/wild-type heterodimers (IC50 = 0.03 μM) [2] [9]. This apparent contradiction with homodimeric data suggests that the cellular context and enzyme complex composition significantly influence inhibitor efficacy.

Metabolic Impact: 2-Hydroxyglutarate (2-HG) Modulation

Enasidenib treatment results in profound and rapid suppression of 2-HG levels across multiple experimental systems and clinical settings. In preclinical xenograft models, administration of enasidenib at 10 mg/kg or 100 mg/kg twice daily led to 96.7% reduction in 2-HG levels below pre-treatment baselines [14]. This dramatic metabolic modulation occurs within hours to days of treatment initiation, preceding observable changes in cellular differentiation or clinical response [15] [16].

Clinical trial data from 125 patients with relapsed/refractory acute myeloid leukemia revealed median 2-HG suppression of 90.6% across all patients treated with enasidenib [15] [16]. However, significant differences in 2-HG suppression were observed between IDH2 mutant subtypes, with R140Q patients achieving median suppression of 94.9% compared to 70.9% in R172K patients (P < 0.001) [15] [16]. This differential metabolic response correlates with the biochemical potency differences observed in preclinical studies.

The kinetics of 2-HG suppression also differ between mutant subtypes, with R140Q patients reaching maximum suppression approximately one cycle earlier than R172K patients (mean of 2 vs. 3 cycles) [15] [16]. Despite these pharmacodynamic differences, both mutant subtypes achieved clinically meaningful responses, indicating that complete 2-HG suppression is not required for therapeutic efficacy [15] [16].

Importantly, the degree of 2-HG suppression does not predict clinical response, as most non-responding patients also exhibited substantial 2-HG reduction [15] [16]. This observation suggests that while 2-HG modulation is necessary for enasidenib's mechanism of action, additional factors determine ultimate therapeutic outcomes.

Epigenetic Consequences: DNA/Histone Demethylation Dynamics

Enasidenib treatment initiates a complex cascade of epigenetic remodeling events that reverse the aberrant methylation patterns induced by mutant IDH2 enzymes. The compound's primary epigenetic mechanism involves restoration of α-KG-dependent dioxygenase activity, which had been competitively inhibited by accumulated 2-HG [6] [14]. This restoration occurs through two primary pathways: reactivation of TET family DNA demethylases and JmjC domain-containing histone demethylases [17] [6].

The temporal dynamics of epigenetic reversal follow a hierarchical pattern, with histone demethylation occurring more rapidly than DNA demethylation. Histone hypermethylation at H3K4, H3K9, H3K27, and H3K36 residues shows rapid reversal within 3-7 days of enasidenib treatment, while DNA hypermethylation requires 2-4 weeks for complete normalization [6] [18]. This temporal hierarchy reflects the different mechanisms and kinetics of chromatin remodeling versus DNA demethylation processes [6].

Studies using enhanced reduced representation bisulfite sequencing (eRRBS) in IDH2-mutant leukemia models revealed that enasidenib treatment resulted in significant DNA demethylation at 180 genes, with 84 genes showing reduced methylation at 10 or more differentially methylated cytosines in promoter regions [14]. These demethylated genes include master transcriptional regulators such as RUNX1, which plays critical roles in hematopoietic proliferation and differentiation [14].

The restoration of TET2 enzyme activity represents a particularly important consequence of enasidenib treatment, as 2-HG had competitively inhibited this α-KG-dependent DNA demethylase [5] [6]. Upon 2-HG reduction, TET2 regains its capacity to convert 5-methylcytosine to 5-hydroxymethylcytosine, initiating active DNA demethylation cascades [5] [6]. This restoration occurs immediately upon achieving sufficient 2-HG suppression, typically within the first treatment cycle [6].

Histone demethylase reactivation follows similar kinetics, with particular sensitivity observed in JMJD2A, which regulates heterochromatin structure and cellular differentiation through H3K9me3 demethylation [6]. The restoration of JMJD2A activity is critical for enasidenib's differentiation-inducing effects, as this enzyme is among the most sensitive to 2-HG inhibition [6]. KDM5 family demethylases, which regulate H3K4me3 levels, also show rapid reactivation following 2-HG suppression, contributing to transcriptional activation of differentiation programs [19].

The functional consequences of these epigenetic changes manifest as progressive restoration of normal hematopoietic differentiation programs. Gene expression profiling studies demonstrate that enasidenib treatment reverses the differentiation block characteristic of IDH2-mutant leukemia cells, promoting terminal myeloid differentiation while maintaining cell viability [15] [16]. This differentiation induction occurs without cytotoxic effects, distinguishing enasidenib's mechanism from traditional chemotherapeutic approaches [15] [16].

Specific examples of functionally relevant epigenetic restoration include the reactivation of the hemoglobin gamma (HBG) promoter, which becomes hypermethylated in IDH2-mutant cells and resistant to normal differentiation signals [6]. Enasidenib treatment reduces HBG promoter methylation from 98% to 60-70% within 7-14 days, restoring responsiveness to erythropoietin and enabling normal erythroid differentiation [6].

The global impact of enasidenib's epigenetic effects extends beyond individual gene promoters to encompass regulatory networks controlling self-renewal and differentiation balance. ChIP-sequencing studies reveal that the compound reverses aberrant methylation at multiple genes involved in hematopoietic stem cell function, effectively shifting the cellular program from self-renewal toward terminal differentiation [14] [16].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

FDA Label

Treatment of acute myeloid leukaemia

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Eighty-nine percent (89%) of enasidenib is eliminated in feces and 11% in the urine. Excretion of unchanged enasidenib accounts for 34% of the radiolabeled drug in the feces and 0.4% in the urine.

The mean volume of distribution (Vd) of enasidenib is 55.8 L (CV% 29).

Enasidenib has a mean total body clearance (CL/F) of 0.70 L/hour (CV% 62.5).

Metabolism Metabolites

Wikipedia

Butestrol

FDA Medication Guides

Enasidenib Mesylate

TABLET;ORAL

CELGENE CORP

12/21/2023